molecular formula C16H19N3O2S B2528256 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 2194846-04-1

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2528256
CAS No.: 2194846-04-1
M. Wt: 317.41
InChI Key: HBLOYIIAAHVNFV-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a cyclopropylpyrimidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropylpyrimidine moiety may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of dimethyl substitution.

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidinylsulfonyl group, offering different chemical properties.

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-3-6-15(7-12(11)2)22(20,21)19-9-14-8-16(13-4-5-13)18-10-17-14/h3,6-8,10,13,19H,4-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOYIIAAHVNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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